5,6-Dichloro-1H-indazole-3-carbaldehyde
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Overview
Description
5,6-Dichloro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and an aldehyde group at the 3 position of the indazole ring. It is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-indazole-3-carbaldehyde typically involves the chlorination of 1H-indazole-3-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds through the formation of intermediate chlorinated species, which upon further reaction yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5,6-Dichloro-1H-indazole-3-carboxylic acid.
Reduction: 5,6-Dichloro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the chlorine substituents, making it less lipophilic and potentially less bioactive.
5-Chloro-1H-indazole-3-carbaldehyde: Contains only one chlorine atom, which may result in different reactivity and biological activity.
6-Chloro-1H-indazole-3-carbaldehyde: Similar to the above, with a single chlorine atom at a different position.
Uniqueness
5,6-Dichloro-1H-indazole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological properties. The dual chlorination may enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
5,6-dichloro-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIAMNHIEXKUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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